molecular formula C10H12O B095943 3-Phenylbutyraldehyde CAS No. 16251-77-7

3-Phenylbutyraldehyde

Cat. No. B095943
CAS RN: 16251-77-7
M. Wt: 148.2 g/mol
InChI Key: MYHGOWDLVRDUFA-UHFFFAOYSA-N
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Description

Infrared Spectrum and Structural Analysis of 3-Phenylbutyraldehyde Derivatives

The molecular structure and vibrational frequencies of this compound derivatives have been a subject of study, as seen in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This compound was optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, with the B3LYP/6-311++G(d,p) basis set showing good agreement with experimental infrared bands. The vibrational modes were assigned using potential energy distribution, and the stability of the molecule was analyzed through natural bonding orbital analysis, which highlighted the importance of hyper-conjugative interactions and charge delocalization. The molecular electrostatic potential map revealed that the carbonyl group and the mono-substituted phenyl ring are likely sites for electrophilic attack, while the para-substituted phenyl and pyrazole ring could be sites for nucleophilic attack. This compound's first hyperpolarizability suggests a potential role in nonlinear optics, and molecular docking studies indicate that the fluorine atom and the carbonyl group are crucial for binding, suggesting possible phosphodiesterase inhibitory activity .

Synthesis Analysis of Benzoxazine Precursors

The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a compound related to this compound, involves the reaction of phenol, aniline, and formaldehyde. The study of this reaction pathway revealed that N-hydroxymethyl aniline (HMA) is likely the key intermediate, which can react with itself or other reactants to form various intermediates and ultimately the desired benzoxazine and byproducts. The elucidation of these compounds and the proposed reaction paths were achieved through high-performance liquid chromatography (HPLC) and other analytical techniques. This research provides insight into the complex reaction mechanisms involved in the synthesis of benzoxazine derivatives .

Molecular Structure Analysis through Organocatalytic Reactions

The molecular structure of this compound can be further understood by examining the synthesis of chiral 3-substituted phthalides, which share a similar phenyl group attachment. An organocatalytic asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones/aldehydes was developed to construct enantioenriched scaffolds. The catalyst L-prolinamide alcohol IV, along with an acid additive, was found to significantly enhance reaction efficiency. This method provides a powerful approach to preparing synthetically and biologically important 3-substituted phthalides with high enantioselectivity. The study also reports a 3-step catalytic asymmetric synthesis of the natural product 3-butylphthalide, demonstrating the practical applications of these reactions in producing complex molecular structures .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, the studies on its derivatives provide indirect insights. The infrared spectrum analysis, molecular docking, and synthesis pathways of related compounds suggest that this compound would exhibit similar reactivity patterns due to the presence of the phenyl group and the aldehyde functional group. These groups are known to influence the electron distribution and reactivity of the molecule, which can be inferred to affect the physical and chemical properties of this compound itself.

Scientific Research Applications

  • Enantioselective Phenyl Transfer : A study by Ji et al. (2005) describes the use of a chiral tertiary aminonaphthol ligand for the asymmetric catalytic phenyl transfer to aromatic aldehydes, including the creation of chiral diarylmethanols with high enantiomeric excess values. This work suggests potential for large-scale applications in stereoselective syntheses (Ji et al., 2005).

  • Antileukemic Activity : Research by French and Freedlander (1958) explored the carcinostatic action of compounds like 3-Ethoxy-2-ketobutyraldehyde and its derivatives, including phenylglyoxal and others. These compounds showed some antileukemic activity, indicating potential therapeutic applications (French & Freedlander, 1958).

  • Solvation Predictions in Stereoselective Reactions : Berardi et al. (2005) conducted a study using molecular dynamics simulations to understand solvent and temperature effects in nucleophilic addition to alpha-chiral carbonyl compounds. This research could lead to predicting inversion temperatures and other solvent effects in stereoselective reactions (Berardi et al., 2005).

  • Chiral NCN Pincer Rhodium(III) Catalysts : A study by Wang et al. (2013) found that chiral NCN pincer rhodium(III) complexes with bis(imidazolinyl)phenyl ligands are effective catalysts for the allylation of diverse aldehydes. These complexes show potential for use in reactions to create chiral α-hydroxy-α-trifluoromethyl esters with high stereoselectivities (Wang et al., 2013).

  • Alcohol Protecting Groups : Curran and Yu (1992) introduced new alcohol protecting groups, showing that removal under reductive conditions can produce aldehydes or ketones directly. This oxidation process is applicable to compounds like 3-phenyl-1-propanol (Curran & Yu, 1992).

  • Asymmetric Synthesis of α-Benzyloxy Aldehydes : Asami and Mukaiyama (1983) achieved high enantiomeric excess in the synthesis of α-benzyloxy aldehydes with a chiral tertiary center, demonstrating an application in the total synthesis of exo-(+)-brevicomin (Asami & Mukaiyama, 1983).

  • Desymmetrization with Chiral Auxiliaries : Fujioka et al. (2004) developed a new chiral auxiliary for the desymmetrization of meso-1,3- and meso-1,4-diols, offering a method for transforming these diols into optically active derivatives (Fujioka et al., 2004).

  • Isomerization to Phenyl Alkyl Ketones : Kloetstra, van den Broek, and van Bekkum (1997) reported on the rearrangement of ω-phenylalkanals like 4-phenylbutyraldehyde to phenyl alkyl ketones, catalyzed by cesium oxide on mesoporous aluminosilicate molecular sieves (Kloetstra, van den Broek, & van Bekkum, 1997).

Safety and Hazards

3-Phenylbutyraldehyde is classified as a combustible liquid . It has a flash point of 97.00 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

3-Phenylbutyraldehyde, also known as 3-Phenylbutanal, is a chemical compound that has been used in various studies. The primary target of this compound is cytochrome P450BM3-F87G , a monooxygenase enzyme . This enzyme plays a crucial role in the metabolism of drugs and other xenobiotics, and its interaction with this compound has been the subject of kinetic studies .

Mode of Action

The compound interacts with its target, cytochrome P450BM3-F87G, through a reaction involving hydrogen peroxide . This interaction results in the covalent modification of the heme cofactor of the monooxygenase . The exact nature of these modifications and the resulting changes in the enzyme’s activity are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of xenobiotics. As the compound interacts with cytochrome P450BM3-F87G, it potentially influences the enzyme’s ability to metabolize various substances

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Given its interaction with cytochrome p450bm3-f87g, it can be inferred that the compound is likely metabolized in the liver, where this enzyme is abundant . The impact of these properties on the compound’s bioavailability is an area for future research.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of the heme cofactor of cytochrome P450BM3-F87G This modification could potentially alter the enzyme’s activity, influencing the metabolism of drugs and other xenobiotics

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with hydrogen peroxide suggests that oxidative conditions could potentially enhance its activity Additionally, factors such as pH and temperature may also influence the compound’s stability and interaction with its target

properties

IUPAC Name

3-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHGOWDLVRDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047098
Record name 3-Phenylbutyraldehyde
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Molecular Weight

148.20 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzenepropanal, .beta.-methyl-
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CAS RN

16251-77-7
Record name 3-Phenylbutanal
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Record name 3-Phenylbutanal
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Record name 3-Phenylbutyraldehyde
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Record name 3-phenylbutyraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-Phenylbutanal influence its interaction with serine proteases like Subtilisin Carlsberg and α-chymotrypsin?

A1: Research explored the inhibitory potential of chiral aldehyde analogs, including 3-Phenylbutanal, against Subtilisin Carlsberg (SC) and α-chymotrypsin (CT) []. While the aldehyde group interacts with the catalytic serine, the study revealed that the presence of a methyl group at the C-3 position significantly affected binding affinity. Specifically, an (R)-methyl configuration enhanced binding to both enzymes compared to the achiral parent compound or the (S)-methyl isomer. This suggests that both SC and CT exhibit stereoselectivity towards 3-Phenylbutanal analogs, with a preference for the (R)-configuration at the C-3 stereocenter. This highlights the importance of stereochemistry in enzyme-inhibitor interactions.

Q2: Can you elaborate on the applications of 3-Phenylbutanal in the context of analytical chemistry?

A2: 3-Phenylbutanal, alongside other acetals, has been investigated for its potential use in synthesizing unsaturated ethers via catalytic splitting []. These ethers possess distinct odor properties and could be valuable in fragrance applications. The study focused on optimizing reaction conditions to achieve high selectivity towards ether formation, emphasizing the role of specific catalysts and reaction parameters.

Q3: How does 3-Phenylbutanal contribute to improving the olfactory profile of products?

A3: 3-Phenylbutanal, often referred to as "Trifernal" in the fragrance industry, plays a crucial role in enhancing the scent of various preparations []. It acts as one of many fragrance components blended to create specific olfactory experiences. The study highlights its inclusion alongside other aldehydes, free fatty acids, and a mix of compounds like alcohol monoterpenes, bicyclic epoxy-monoterpenes, and lactones. This complex formulation, incorporating various solvents, demonstrates the intricate art of fragrance development, where each ingredient contributes to the overall sensory profile.

Q4: What insights do we have regarding the enzymatic transformation of 3-Phenylbutanal?

A4: Research has focused on utilizing oxynitrilase enzymes to catalyze the transformation of substituted aldehydes, including 3-Phenylbutanal [, ]. This enzymatic approach offers a potentially greener and more selective route for modifying these compounds, leading to the formation of chiral cyanohydrins, which serve as versatile building blocks in organic synthesis. This highlights the growing interest in biocatalytic approaches for producing valuable chiral compounds.

Q5: What safety assessments have been conducted on 3-Phenylbutanal?

A5: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of 3-Phenylbutanal []. While the specific details of the assessment are not provided in the abstract, this indicates that the compound's safety profile has been evaluated, which is crucial for its continued use in various applications, particularly in the fragrance industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.